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Compound of Interest

Compound Name: H-Met-Ala-Ser-OH

Cat. No.: B096318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the
structural elucidation of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser). The document
details the synthetic route via Solid-Phase Peptide Synthesis (SPPS) and the analytical
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS), used for its characterization. All presented data is representative of the
expected results for a successful synthesis and purification of the target peptide.

Introduction

Methionyl-Alanyl-Serine is a tripeptide with the chemical formula C11H21N305S.[1] Its
structure consists of three amino acid residues linked by peptide bonds in the sequence
Methionine - Alanine - Serine. The precise characterization of such peptides is crucial for their
application in research and drug development, ensuring purity, correct sequence, and
conformation. This guide outlines the standard procedures for the synthesis and structural
verification of this tripeptide.

Synthesis of Methionyl-Alanyl-Serine via Solid-
Phase Peptide Synthesis (SPPS)

The synthesis of Methionyl-Alanyl-Serine is efficiently achieved using Fmoc-based Solid-Phase
Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a
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growing peptide chain that is covalently attached to a solid resin support.
Experimental Protocol for SPPS
The synthesis follows a cyclical process of deprotection, coupling, and washing.

e Resin Swelling: 2-Chlorotrityl chloride resin is swelled in N,N-Dimethylformamide (DMF) for 1
hour.

e First Amino Acid Attachment (Serine): Fmoc-Ser(tBu)-OH is attached to the resin in the
presence of Diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 2
hours.

o Capping: Any unreacted sites on the resin are capped using a solution of methanol in
DIPEA.

e Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Serine by
treating the resin with 20% piperidine in DMF for 20 minutes.

e Coupling of the Second Amino Acid (Alanine): Fmoc-Ala-OH is activated with HBTU and
DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.

e Fmoc Deprotection: The Fmoc group is removed from Alanine with 20% piperidine in DMF.

e Coupling of the Third Amino Acid (Methionine): Fmoc-Met-OH is activated and coupled to the
deprotected N-terminus of the dipeptide on the resin.

» Final Fmoc Deprotection: The Fmoc group is removed from Methionine.

» Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
protecting groups are removed by treatment with a cleavage cocktail of Trifluoroacetic acid
(TFA), water, and Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2 hours.

e Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether,
centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase
high-performance liquid chromatography (RP-HPLC).

Diagram of the SPPS Workflow:
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Methionyl-Alanyl-Serine.

Structural Elucidation

The purified tripeptide is subjected to NMR spectroscopy and mass spectrometry to confirm its
primary structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for the structural confirmation of the tripeptide.

o Sample Preparation: 5 mg of purified Methionyl-Alanyl-Serine is dissolved in 0.5 mL of
Deuterium Oxide (D20).

» Data Acquisition: *H and *3C NMR spectra are acquired on a 500 MHz NMR spectrometer at
298 K.

» Data Processing: The acquired data is processed using appropriate software to perform
Fourier transformation, phase correction, and baseline correction.

The following tables summarize the expected chemical shifts for Methionyl-Alanyl-Serine.

Table 1: Hypothetical *H NMR Data for Methionyl-Alanyl-Serine in D20
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Atom Assignment Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

Met a-CH 4.15 t 75

Met 3-CH2 2.10 m

Met y-CH2 2.60 t 78

Met e-CHs 2.15 s

Ala a-CH 4.30 q 7

Ala B-CHs 1.45 d 79

Ser a-CH 4.50 t 6.0

Ser p-CH 3.90 dd 115, 6.0

Table 2: Hypothetical 13C NMR Data for Methionyl-Alanyl-Serine in D20

Atom Assignment

Chemical Shift (ppm)

Met C=0 1745
Met a-C 54.2
Met B-C 30.8
Met y-C 30.1
Met e-C 15.3
Ala C=0 176.8
Ala a-C 515
Ala B-C 18.2
Ser C=0 173.0
Sera-C 57.1
Ser 3-C 62.5

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) is used to determine the molecular weight

of the tripeptide and to confirm its amino acid sequence through fragmentation analysis

(MS/MS).

o Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile and

0.1% formic acid in water to a final concentration of 10 yuM.

o Data Acquisition: The sample is infused into an ESI-MS system. The mass spectrum is

acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000. For MS/MS

analysis, the protonated molecular ion [M+H]* is selected and subjected to collision-induced

dissociation (CID).

Table 3: Expected Mass Spectrometry Data for Methionyl-Alanyl-Serine

Parameter Value
Chemical Formula C11H21N30sS
Monoisotopic Mass 307.1205 Da

[M+H]* (observed)

308.1278 m/z

[M+Na]* (observed)

330.1097 m/z

Table 4: Expected MS/MS Fragmentation of [M+H]* (m/z 308.1278)

Fragment lon Sequence Calculated m/z
b1 Met 132.0532
b2 Met-Ala 203.0903
y1 Ser 106.0499
y2 Ala-Ser 177.0870

Diagram of the Structure Elucidation Workflow:
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Caption: Workflow for the synthesis and structural elucidation of Methionyl-Alanyl-Serine.

Molecular Structure

The elucidated structure of L-Methionyl-L-Alanyl-L-Serine is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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